

Application Notes and Protocols for Thiodiglycol (TDE) as a Clearing Agent

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Compound of Interest

Compound Name: Thiodiglycol

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Introduction

Thiodiglycol (TDE), also known as 2,2'-thiodiethanol, is a versatile and effective clearing agent for rendering biological tissues transparent.^{[1][2][3]} Its primary mechanism of action is refractive index (RI) matching, which minimizes light scattering within the tissue, thereby enabling deep imaging with techniques such as confocal and light-sheet microscopy.^{[4][5][6]} TDE is a water-soluble, non-toxic, and low-volatility compound, making it a safer and more convenient alternative to many organic solvent-based clearing agents.^{[5][7][8]} A key advantage of TDE is its ability to be mixed with water at any ratio, allowing for the fine-tuning of the refractive index of the mounting medium to match that of the tissue and the immersion objective of the microscope.^{[4][7][8]} The refractive index of aqueous TDE solutions can be adjusted from approximately 1.333 (pure water) to 1.518 (pure TDE), which is close to that of immersion oil and glass.^{[1][7]}

These application notes provide detailed protocols for using TDE as a clearing agent for various biological samples, with a focus on preserving endogenous fluorescence and tissue morphology.

Data Presentation

Refractive Index of Aqueous TDE Solutions

The refractive index of the TDE solution is critical for achieving optimal tissue transparency. The following table provides a reference for preparing TDE solutions with specific refractive indices.

TDE Concentration (% v/v in PBS)	Refractive Index (nD)
0 (PBS)	~1.334
30%	Not specified
50%	Not specified
60%	Not specified
70%	Not specified
80%	Not specified
97%	~1.515

Note: The refractive index can be precisely measured using a refractometer. The values provided are approximate and may vary slightly with temperature and buffer composition.

Comparison with Other Clearing Agents

TDE offers several advantages over other common clearing agents.

Feature	Thiodiglycol (TDE)	Benzyl Alcohol/Benzyl Benzoate (BABB)	CUBIC
Toxicity	Low	High	Moderate
Compatibility with FP	Good (especially at lower concentrations) [2]	Quenches fluorescent proteins	Good
Protocol Complexity	Simple, single-step protocols available[2]	Multi-step, requires dehydration[2]	Multi-step
Tissue Shrinkage	Minimal, concentration-dependent[2]	Significant shrinkage[2]	Tissue expansion
Clearing Time	Rapid (minutes to hours for slices)[3]	Rapid	Slower
Cost	Relatively inexpensive[9]	Inexpensive	Moderate

Experimental Protocols

Protocol 1: Rapid Clearing of Fixed Mouse Brain Slices

This protocol is adapted for rapid clearing of fixed brain slices for fluorescence imaging.[2][3]

Materials:

- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS)
- **Thiodiglycol (TDE)**
- Mounting chamber or slide with a coverslip

Procedure:

- Fixation: Perfuse the mouse transcardially with 4% PFA in PBS. Post-fix the brain in the same fixative overnight at 4°C.
- Slicing: Section the fixed brain into slices of desired thickness (e.g., 400 µm) using a vibratome.
- Washing: Wash the slices in PBS to remove excess fixative.
- Clearing:
 - For rapid clearing, immerse the brain slices in a 60% TDE solution in PBS. Incubation for 1 hour is typically sufficient to render the slices transparent.[\[2\]](#)
 - For deeper imaging and better preservation of fine structures, a stepwise incubation in increasing concentrations of TDE is recommended to minimize osmotic shock and tissue distortion.[\[2\]](#)
 - 30% TDE in PBS for 1 hour
 - 50% TDE in PBS for 1 hour
 - 68% TDE in PBS overnight
- Mounting: Mount the cleared slice in a chamber with fresh TDE solution of the final concentration used for clearing.
- Imaging: Image the sample using a confocal or multiphoton microscope with an appropriate immersion objective. For TDE-cleared samples, an oil-immersion objective with a high numerical aperture is recommended for optimal resolution.[\[10\]](#)

Protocol 2: Clearing of Whole Muscle Tissue

This protocol is optimized for clearing whole muscle tissue while preserving its morphology.[\[5\]](#)

Materials:

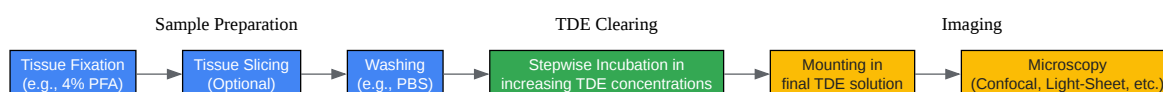
- Dulbecco's Phosphate-Buffered Saline (DPBS)

- **Thiodiglycol (TDE)**
- Centrifuge tubes

Procedure:

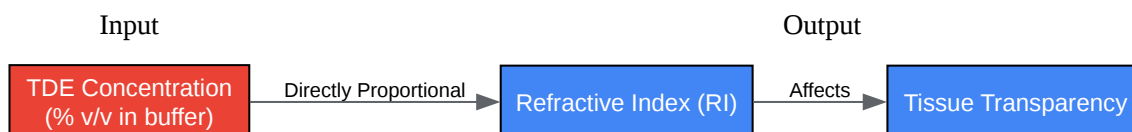
- **Fixation:** Fix the muscle tissue as required for your specific application (e.g., 4% PFA).
- **Washing:** Wash the fixed tissue extensively in DPBS.
- **Stepwise Clearing:**
 - Replace the DPBS with a 30% (v/v) TDE solution in DPBS and incubate for 4 hours at room temperature with gentle shaking.[\[5\]](#)
 - Replace the solution with 50% (v/v) TDE and incubate for 4 hours at room temperature with gentle shaking.[\[5\]](#)
 - Replace the solution with 70% (v/v) TDE and incubate for 4 hours at room temperature with gentle shaking.[\[5\]](#)
 - Replace the solution with 80% (v/v) TDE and incubate overnight at 4°C with gentle shaking.[\[5\]](#)
- **Storage:** Store the cleared muscle tissue in the final TDE solution at 4°C until imaging.
- **Imaging:** Mount the cleared muscle for microscopy. The choice of imaging modality will depend on the specific research question.

Mandatory Visualization



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Caption: General experimental workflow for tissue clearing using **Thiodiglycol** (TDE).



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Caption: Logical relationship between TDE concentration, refractive index, and tissue transparency.

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